
2H-1,2,3-Triazole-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2,3-Triazole-2-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,3-triazole-2-carboxylic acid typically involves the cycloaddition of azides and alkynes, a reaction known as the Huisgen cycloaddition. This reaction can be catalyzed by copper (Cu(I)) or ruthenium (Ru(II)) to yield 1,2,3-triazoles. The reaction conditions often include solvents like water or ethanol and can be carried out at room temperature or under mild heating .
Industrial Production Methods: Industrial production of 2H-1,2,3-triazole-2-carboxylic acid may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2H-1,2,3-Triazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium or copper, solvents like ethanol or water.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce triazole derivatives with reduced nitrogen atoms .
Aplicaciones Científicas De Investigación
2H-1,2,3-Triazole-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antitumor, and antiplatelet activities.
Mecanismo De Acción
The mechanism of action of 2H-1,2,3-triazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to the observed biological activities. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial metabolism .
Comparación Con Compuestos Similares
1H-1,2,3-Triazole: Another tautomer of the triazole family with similar chemical properties but different biological activities.
1,2,4-Triazole: A structural isomer with distinct chemical and biological properties.
Comparison: 2H-1,2,3-Triazole-2-carboxylic acid is unique due to its specific tautomeric form, which influences its chemical reactivity and biological activity. Compared to 1H-1,2,3-triazole, the 2H form may exhibit different binding affinities and selectivities for molecular targets. The 1,2,4-triazole isomer, on the other hand, has a different arrangement of nitrogen atoms, leading to variations in its chemical behavior and applications .
Propiedades
Número CAS |
392317-68-9 |
|---|---|
Fórmula molecular |
C3H3N3O2 |
Peso molecular |
113.08 g/mol |
Nombre IUPAC |
triazole-2-carboxylic acid |
InChI |
InChI=1S/C3H3N3O2/c7-3(8)6-4-1-2-5-6/h1-2H,(H,7,8) |
Clave InChI |
YUEGYPPSTBCVQD-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(N=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


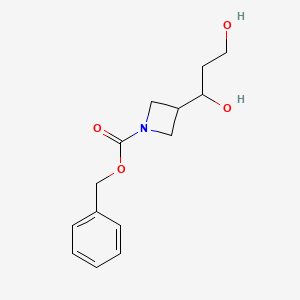

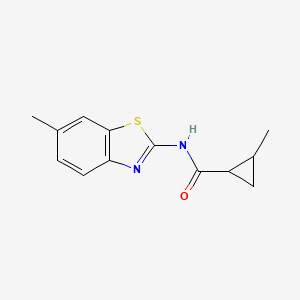
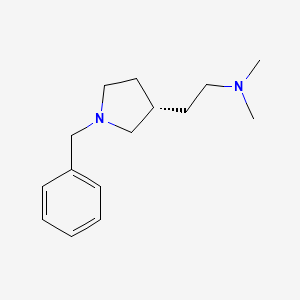
![2-Bromo-8-fluoro-5,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13968737.png)

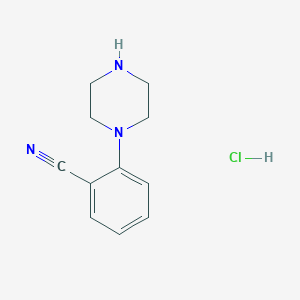
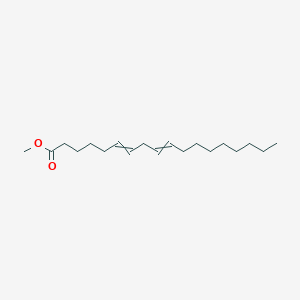
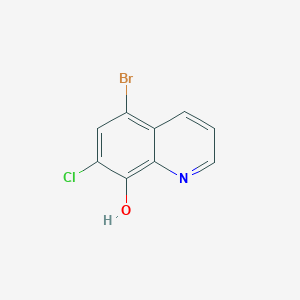
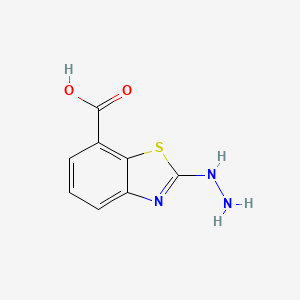

![2-Azaspiro[4.4]nonan-7-ylmethanethiol](/img/structure/B13968772.png)


